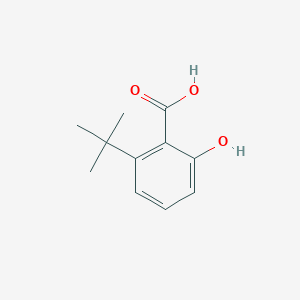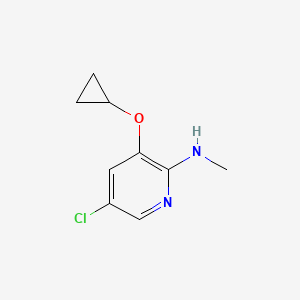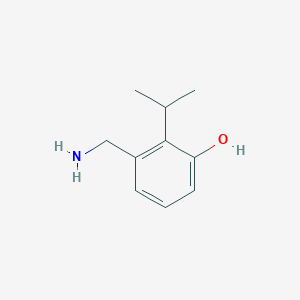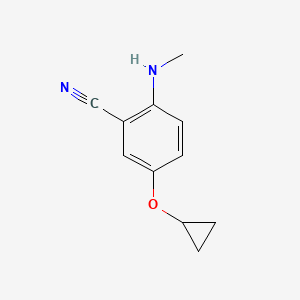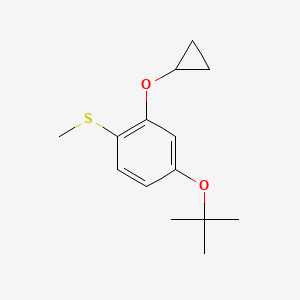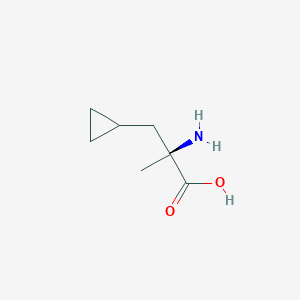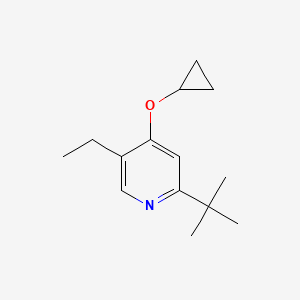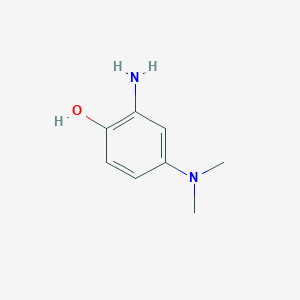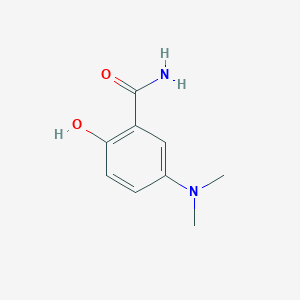
5-(Dimethylamino)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-hydroxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Amidation: The carboxylic acid group of 2-hydroxybenzoic acid is converted to an amide group using dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-(Dimethylamino)-2-hydroxybenzaldehyde.
Reduction: 5-(Dimethylamino)-2-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the alkyl halide used.
Scientific Research Applications
5-(Dimethylamino)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-hydroxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various receptors in the central nervous system.
Pathways Involved: Inhibition of COX enzymes leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-(Dimethylamino)-2-chlorobenzamide: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
5-(Dimethylamino)-2-hydroxybenzamide is unique due to the presence of both a dimethylamino group and a hydroxy group, which confer distinct chemical reactivity and biological activity. The hydroxy group allows for additional hydrogen bonding interactions, enhancing its potential as a biochemical probe and therapeutic agent.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(dimethylamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-3-4-8(12)7(5-6)9(10)13/h3-5,12H,1-2H3,(H2,10,13) |
InChI Key |
LXHHKGSUGILQEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


